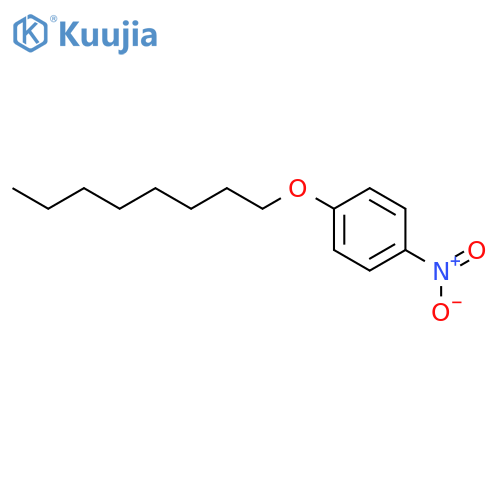Cas no 49562-76-7 (4-Nitrophenyl Octyl Ether)
4-ニトロフェニルオクチルエーテルは、有機合成や化学研究において有用なエーテル化合物です。この化合物は、4-ニトロフェノールとオクチル基がエーテル結合した構造を持ち、疎水性と安定性に優れています。特に、反応溶媒や中間体として利用されることが多く、その高い化学的安定性により、過酷な反応条件下でも分解しにくい特性があります。また、極性と非極性の両方の溶媒との親和性があり、幅広い反応系での使用が可能です。さらに、結晶性が良好なため、精製や取り扱いが容易である点も利点です。研究用途において、信頼性の高い試薬として知られています。

4-Nitrophenyl Octyl Ether structure
商品名:4-Nitrophenyl Octyl Ether
4-Nitrophenyl Octyl Ether 化学的及び物理的性質
名前と識別子
-
- Benzene,1-nitro-4-(octyloxy)-
- 1-nitro-4-octoxybenzene
- 4-Nitrophenyl octyl ether
- p-(Octyloxy)nitrobenzene
- 1-(octyloxy)-4-nitrobenzene
- 1-nitro-4-octyloxybenzene
- Benzene,1-nitro-4-(octyloxy)
- p-nitrophenoxyoctane
- p-nitrophenyl n-octyl ether
- p-Nitrophenyl octyl ether
- p-octaoxynitrobenzene
- p-Octyloxynitrobenzene
- CS-0206844
- EN300-256965
- 49562-76-7
- GEO-02036
- AKOS005255105
- SCHEMBL51004
- Benzene, 1-nitro-4-(octyloxy)-
- 4-NITROPHENYLOCTYLETHER
- MFCD00043611
- p-nitrophenoxvoctane
- 1-Nitro-4-(octyloxy)benzene #
- A871780
- DTXSID60197849
- MS-20514
- FT-0619265
- 1-Nitro-4-(octyloxy)benzene
- BBL102873
- STL556681
- 4-Nitrophenyl Octyl Ether
-
- MDL: MFCD00043611
- インチ: InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
- InChIKey: WTTNDGCMXADGCJ-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(OCCCCCCCC)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 251.152144g/mol
- ひょうめんでんか: 0
- XLogP3: 5.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 8
- どういたいしつりょう: 251.152144g/mol
- 単一同位体質量: 251.152144g/mol
- 水素結合トポロジー分子極性表面積: 55Ų
- 重原子数: 18
- 複雑さ: 220
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.0696 (rough estimate)
- ゆうかいてん: Not available
- ふってん: 225-227 °C (20 mmHg)
- フラッシュポイント: 38 °C
- 屈折率: 1.527-1.529
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 55.05000
- LogP: 4.85730
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.8 mmHg at 25°C
4-Nitrophenyl Octyl Ether セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 10
- セキュリティの説明: S16
- リスク用語:R10
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Nitrophenyl Octyl Ether 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Nitrophenyl Octyl Ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N900963-50mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 50mg |
$ 195.00 | 2023-09-06 | ||
| TRC | N900963-100mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 100mg |
$ 259.00 | 2023-09-06 | ||
| abcr | AB151849-5 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 5g |
€180.70 | 2023-04-04 | ||
| abcr | AB151849-10 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 10g |
€256.50 | 2023-04-04 | ||
| abcr | AB151849-25 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 25g |
€483.90 | 2023-04-04 | ||
| Enamine | EN300-256965-0.5g |
1-nitro-4-(octyloxy)benzene |
49562-76-7 | 95% | 0.5g |
$48.0 | 2024-06-18 | |
| Enamine | EN300-256965-0.25g |
1-nitro-4-(octyloxy)benzene |
49562-76-7 | 95% | 0.25g |
$30.0 | 2024-06-18 | |
| 1PlusChem | 1P00I9BL-500mg |
Benzene, 1-nitro-4-(octyloxy)- |
49562-76-7 | 95% | 500mg |
$118.00 | 2024-05-01 | |
| A2B Chem LLC | AI51089-250mg |
4-Nitrophenyl octyl ether |
49562-76-7 | 95% | 250mg |
$67.00 | 2023-12-30 | |
| A2B Chem LLC | AI51089-500mg |
4-Nitrophenyl octyl ether |
49562-76-7 | 95% | 500mg |
$86.00 | 2023-12-30 |
4-Nitrophenyl Octyl Ether 関連文献
-
Zhijian Chen,Benjamin Fimmel,Frank Würthner Org. Biomol. Chem. 2012 10 5845
-
F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61
49562-76-7 (4-Nitrophenyl Octyl Ether) 関連製品
- 15440-98-9(4-N-Hexyloxynitrobenzene)
- 123974-61-8(p-Nitrophenyl Octadecyl Ether)
- 13565-36-1(1-Heptyloxy-4-nitrobenzene)
- 100-29-8(1-Ethoxy-4-nitrobenzene)
- 7244-78-2(1-Butoxy-4-nitrobenzene)
- 65039-18-1(1-Dodecyloxy-4-nitrobenzene)
- 63469-11-4(p-Pentyloxynitrobenzene)
- 102703-33-3(p-Hexadecyloxynitrobenzene)
- 7244-77-1(P-Nitrophenyl Propyl Ether)
- 31657-37-1(Benzene,1-(decyloxy)-4-nitro-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:49562-76-7)4-NITROPHENYL OCTYL ETHER

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:49562-76-7)4-Nitrophenyl Octyl Ether

清らかである:99%
はかる:10g
価格 ($):294.0